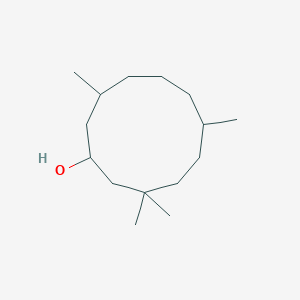
3,3,6,10-Tetramethylcycloundecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,10-Tetramethylcycloundecan-1-ol is a cycloalkane derivative with a hydroxyl group attached to the first carbon atom. This compound is characterized by its unique structure, which includes four methyl groups attached to a cycloundecane ring. The presence of the hydroxyl group makes it an alcohol, and its structure contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,10-Tetramethylcycloundecan-1-ol typically involves the cyclization of a suitable precursor followed by the introduction of the hydroxyl group. One common method is the cyclization of a linear precursor with multiple methyl groups, followed by oxidation to introduce the hydroxyl group. The reaction conditions often involve the use of strong acids or bases to facilitate cyclization and oxidation agents like potassium permanganate or chromium trioxide for the hydroxylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to improve yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the cyclization process, while continuous flow reactors can be employed to maintain optimal reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3,3,6,10-Tetramethylcycloundecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3,3,6,10-Tetramethylcycloundecan-1-ol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,6,10-Tetramethylcycloundecan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cycloundecane ring can interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
3,3,6,10-Tetramethylcycloundecane: Lacks the hydroxyl group, making it less reactive.
3,3,6,10-Tetramethylcycloundecan-2-ol: Hydroxyl group attached to the second carbon, leading to different reactivity and properties.
3,3,6,10-Tetramethylcyclododecan-1-ol: Larger ring size, affecting its chemical behavior and applications.
Uniqueness
3,3,6,10-Tetramethylcycloundecan-1-ol is unique due to its specific ring size and the position of the hydroxyl group, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
66295-62-3 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
3,3,6,10-tetramethylcycloundecan-1-ol |
InChI |
InChI=1S/C15H30O/c1-12-6-5-7-13(2)10-14(16)11-15(3,4)9-8-12/h12-14,16H,5-11H2,1-4H3 |
InChI Key |
XTGPGPLFZCZZNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(CC(CC(CC1)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


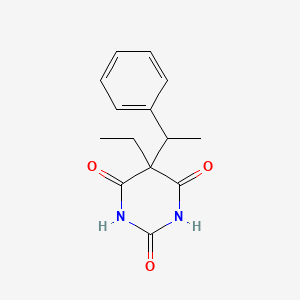
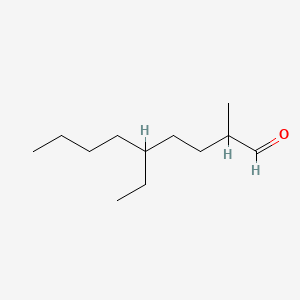
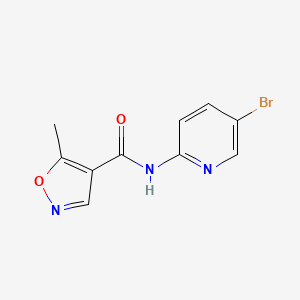
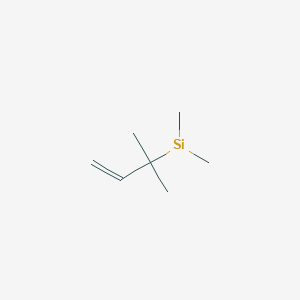

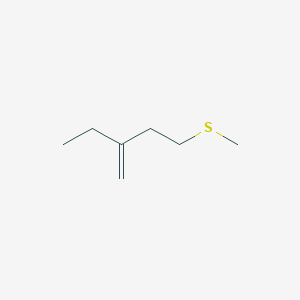
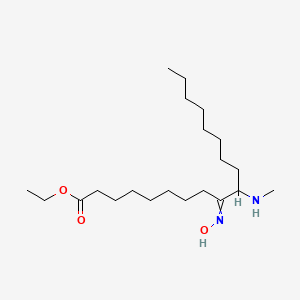
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
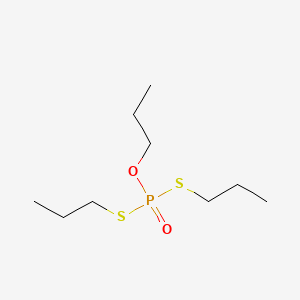
![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)
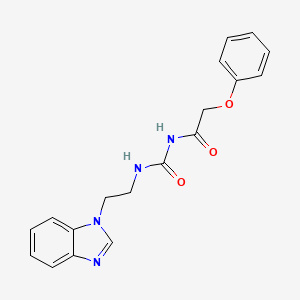
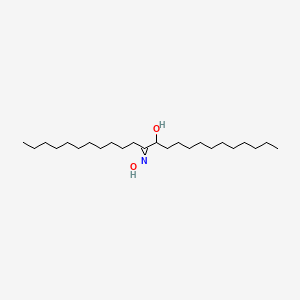
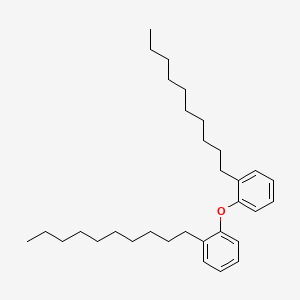
![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)
